
Pcsk9-IN-23
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pcsk9-IN-23 is a compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDL receptors available to clear LDL cholesterol from the bloodstream, thereby lowering blood cholesterol levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-23 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing PCSK9 inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization, filtration, and purification to obtain the desired compound in high yield and purity .
化学反应分析
Types of Reactions
Pcsk9-IN-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学研究应用
Pcsk9-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of PCSK9 inhibition and its effects on cholesterol metabolism.
Biology: Employed in research to understand the role of PCSK9 in cellular processes and its interactions with other proteins.
Medicine: Investigated for its potential therapeutic applications in treating hypercholesterolemia and reducing the risk of cardiovascular diseases.
Industry: Utilized in the development of new cholesterol-lowering drugs and formulations.
作用机制
Pcsk9-IN-23 exerts its effects by binding to PCSK9 and preventing it from interacting with LDL receptors. This inhibition allows more LDL receptors to be recycled to the liver cell surface, where they can remove LDL cholesterol from the bloodstream. The molecular targets of this compound include the active site of PCSK9, and the pathways involved in its mechanism of action are related to cholesterol metabolism and receptor-mediated endocytosis .
相似化合物的比较
Similar Compounds
Evolocumab: A monoclonal antibody that inhibits PCSK9.
Alirocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces PCSK9 production.
Uniqueness of Pcsk9-IN-23
This compound is unique in its chemical structure and mode of action compared to other PCSK9 inhibitors. While monoclonal antibodies like evolocumab and alirocumab directly bind to PCSK9, this compound may have different binding sites or mechanisms, offering potential advantages in terms of efficacy, stability, and delivery .
属性
分子式 |
C22H18F6N2O |
|---|---|
分子量 |
440.4 g/mol |
IUPAC 名称 |
6-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-4-[[4-(trifluoromethyl)phenyl]methylamino]pyridin-2-one |
InChI |
InChI=1S/C22H18F6N2O/c1-14-10-19(29-12-15-2-6-17(7-3-15)21(23,24)25)11-20(31)30(14)13-16-4-8-18(9-5-16)22(26,27)28/h2-11,29H,12-13H2,1H3 |
InChI 键 |
HALZZSRMURPKGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=O)N1CC2=CC=C(C=C2)C(F)(F)F)NCC3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



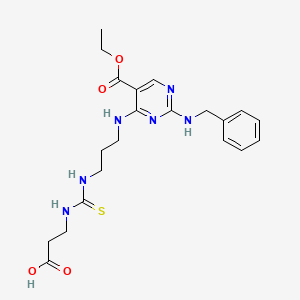
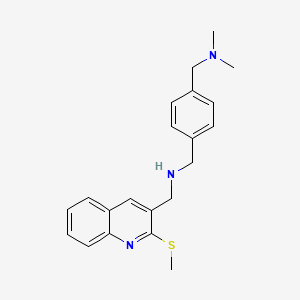
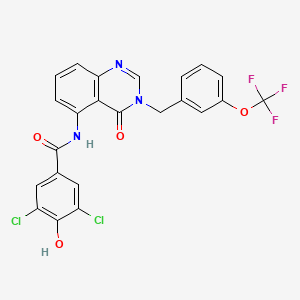
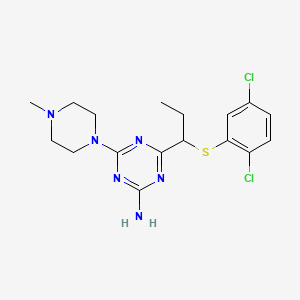
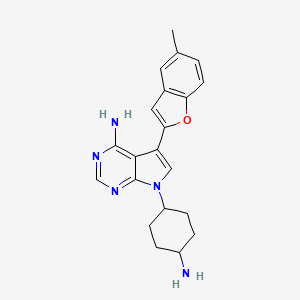




![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)
![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)


